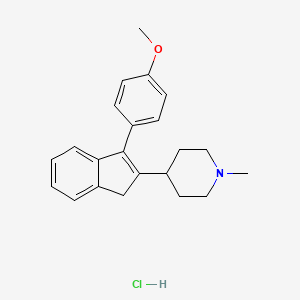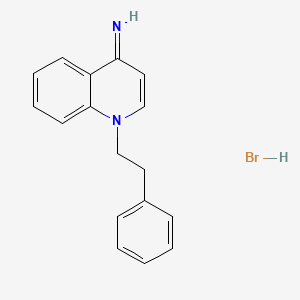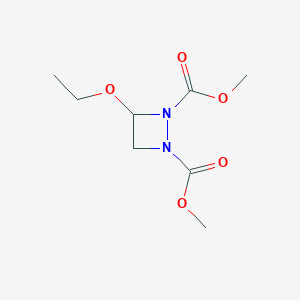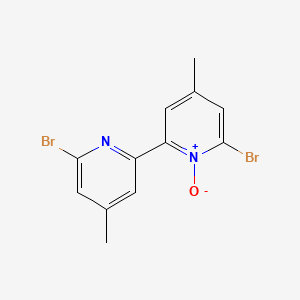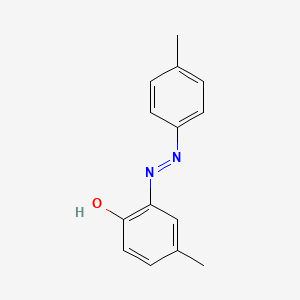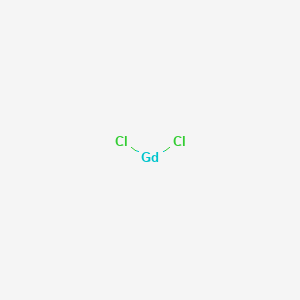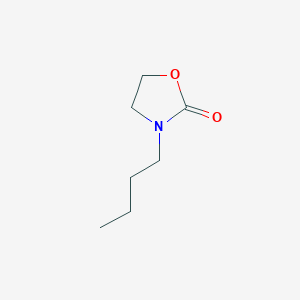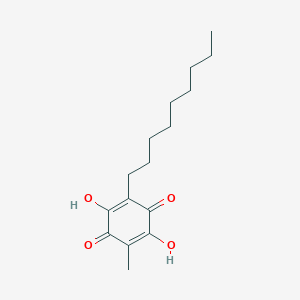![molecular formula C16H24O4 B14704498 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one CAS No. 26104-01-8](/img/structure/B14704498.png)
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one is an organic compound with the molecular formula C16H24O4 It is known for its unique structure, which includes a butanone backbone substituted with a phenyl ring that has three hydroxyl groups and a 3-methylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Acylation: The starting material, a phenol derivative, undergoes acylation with an acyl chloride in the presence of anhydrous aluminum chloride and dichloromethane. The reaction mixture is refluxed for several hours.
Alkylation: The acylated product is then subjected to alkylation using geranyl or prenyl bromide in the presence of anhydrous potassium carbonate and dry methanol. This step also involves refluxing the reaction mixture.
Methylation: Finally, the alkylated product is methylated using methyl iodide and anhydrous potassium carbonate in dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions, respectively.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols derived from the reduction of the carbonyl group.
Substitution: Esters or ethers formed from the hydroxyl groups.
Scientific Research Applications
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its structural similarity to certain bioactive compounds suggests potential pharmacological applications, such as antioxidant or anti-inflammatory agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
2’,4’,6’-Trihydroxy-3’-methylbutyrophenone: Similar structure with a butyrophenone backbone.
4-prenylphlorisovalerophenone: Contains a prenyl group instead of a 3-methylbutyl group.
2,4,6-Trihydroxy-1,3,5-triazine: Similar hydroxyl substitution pattern but with a triazine ring instead of a phenyl ring .
Uniqueness
3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one is unique due to its specific substitution pattern and the presence of a 3-methylbutyl side chain
Properties
CAS No. |
26104-01-8 |
|---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
3-methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one |
InChI |
InChI=1S/C16H24O4/c1-9(2)5-6-11-12(17)8-14(19)15(16(11)20)13(18)7-10(3)4/h8-10,17,19-20H,5-7H2,1-4H3 |
InChI Key |
JUGCYJLWXZNKOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C(C(=C(C=C1O)O)C(=O)CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14704430.png)
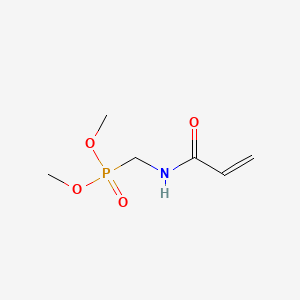
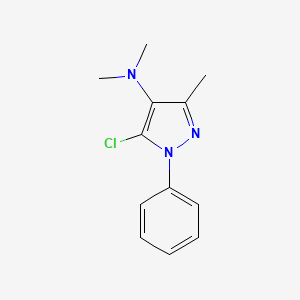

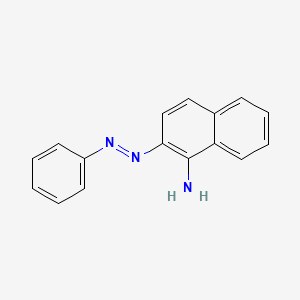
![6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine](/img/structure/B14704460.png)
